tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride
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Overview
Description
tert-Butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride: is a synthetic organic compound often used in various chemical and biological research applications. It is known for its role as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with tert-butyl carbamate and 5-aminopentylamine.
Protection of Amino Group: The amino group of 5-aminopentylamine is protected using tert-butyl carbamate under mild acidic conditions.
Alkylation: The protected amine is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Deprotection and Hydrochloride Formation: The final step involves deprotecting the amino group and converting the free amine to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding ketones or alcohols.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Products include ketones or alcohols.
Reduction: The primary product is an amine.
Substitution: Various substituted amines or amides depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, it is a precursor in the synthesis of drugs targeting various diseases. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the modifications made to it. The pathways involved often include binding to active sites of enzymes, altering their activity and leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Uniqueness
tert-Butyl N-{5-[(propan-2-yl)amino]pentyl}carbamate hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it particularly valuable in research and industrial applications, where tailored compounds are often required.
By comparing it with similar compounds, its unique properties, such as reactivity and stability, can be highlighted, demonstrating its importance in various fields of study.
Properties
CAS No. |
2770359-96-9 |
---|---|
Molecular Formula |
C13H29ClN2O2 |
Molecular Weight |
280.8 |
Purity |
95 |
Origin of Product |
United States |
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